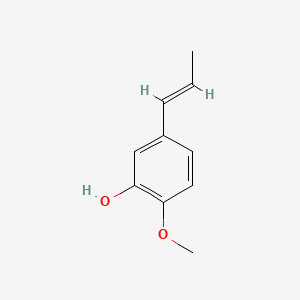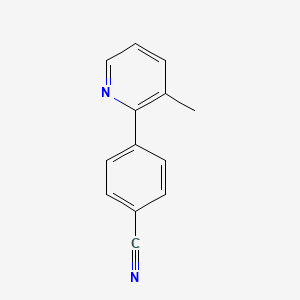
4-(3-Methylpyridin-2-yl)benzonitrile
Übersicht
Beschreibung
4-(3-Methylpyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C13H10N2 . It has a molecular weight of 194.23 g/mol .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule has been studied .Physical And Chemical Properties Analysis
This compound is an off-white solid .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Intermediates
Several studies have focused on developing practical synthesis methods for complex organic compounds, serving as intermediates for pharmaceuticals and other applications. For instance, Practical Synthesis of 2-Fluoro-4-bromobiphenyl outlines a method for preparing a key intermediate for manufacturing flurbiprofen, highlighting the challenges and solutions in synthesizing such compounds efficiently and safely (Qiu et al., 2009). Similarly, Synthesis of 5,5′-Methylene-bis(benzotriazole) presents an environmentally benign process for creating a versatile intermediate used in metal passivators and light-sensitive materials (Gu et al., 2009).
Supramolecular Chemistry
Compounds like benzene-1,3,5-tricarboxamide have demonstrated significant importance in supramolecular chemistry, serving as building blocks for nanotechnology, polymer processing, and biomedical applications. These compounds form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, showcasing their potential in various scientific disciplines (Cantekin et al., 2012).
Biopolymer Modification
Research on xylan derivatives, such as Xylan Derivatives and Their Application Potential , highlights the potential of chemically modified biopolymers in creating new materials with specific properties. These properties are tailored through functional groups, substitution degrees, and patterns, demonstrating the versatility of such compounds in drug delivery and other applications (Petzold-Welcke et al., 2014).
Environmental Chemistry
The review Epigenetics and Environmental Chemicals discusses how certain environmental chemicals, including metals and organic pollutants, can modify epigenetic marks, influencing gene expression without altering the DNA sequence. This research underscores the importance of understanding the molecular mechanisms through which environmental exposures can impact health, potentially leading to the development of targeted interventions (Baccarelli & Bollati, 2009).
Safety and Hazards
The safety data sheet for a similar compound, Benzonitrile, indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . Precautionary measures include wearing protective gloves/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and washing skin thoroughly after handling .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-methylpyridin-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-3-2-8-15-13(10)12-6-4-11(9-14)5-7-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFOWQFULUIHMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



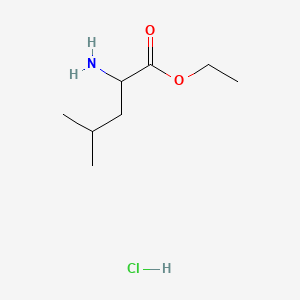
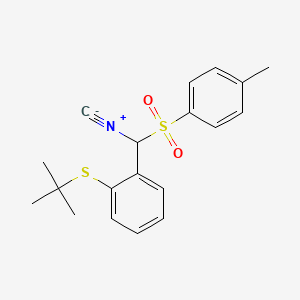

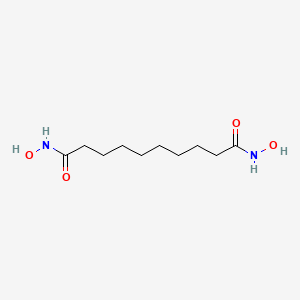

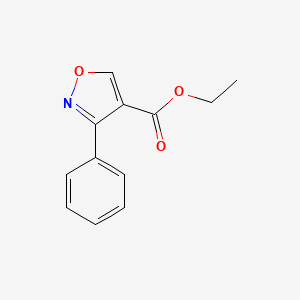
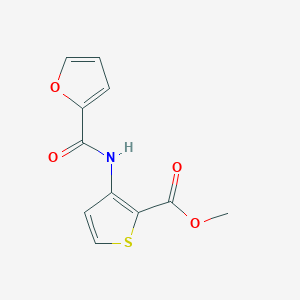
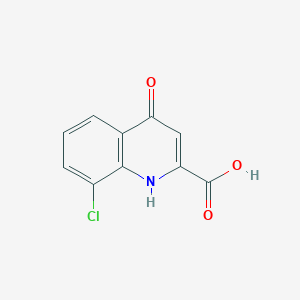
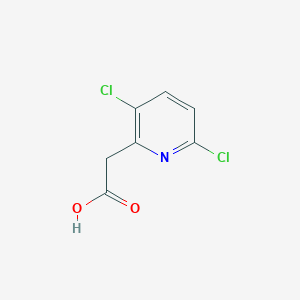



![3-[2-[(E)-2-[(Z)-[3-(2-hydroxyethyl)-5-methyl-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-5-methyl-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B1634547.png)
